molecular formula C14H14N2O4S B1212208 Tioxamast CAS No. 74531-88-7

Tioxamast

Cat. No.: B1212208
CAS No.: 74531-88-7
M. Wt: 306.34 g/mol
InChI Key: ROVWYOFNUFLLNL-UHFFFAOYSA-N
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Description

Tioxamast is an experimental small molecule drug candidate investigated for its antiallergic and anti-inflammatory properties in preclinical research . Studies in rat models have demonstrated that this compound can inhibit systemic anaphylaxis and exhibits anti-inflammatory effects in non-immunological models . Its activity is linked to the inhibition of the synthesis and release of key inflammatory mediators. Research indicates that this compound reduces zymosan-induced inflammation in both the paw and pleural cavity, and at higher doses, lowers the concentration of the pro-inflammatory leukotriene B4 (LTB4) in exudate . The compound has also shown efficacy in reducing pleurisy induced by PAF-acether, along with the associated levels of LTB4 and peptidoleukotrienes . This profile suggests its primary research value lies in the study of pathways involved in allergic response and inflammation. Please note that comprehensive data on its precise mechanism of action, pharmacokinetics, and metabolism in humans is not available in the searched literature . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for human consumption .

Properties

CAS No.

74531-88-7

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate

InChI

InChI=1S/C14H14N2O4S/c1-3-20-13(18)12(17)16-14-15-11(8-21-14)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,15,16,17)

InChI Key

ROVWYOFNUFLLNL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC

Canonical SMILES

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC

Other CAS No.

74531-88-7

Synonyms

ethyl 4'-methoxyphenyl-4-thiazolyl-2-oxamate
F 1865
F-1865
tioxamast

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Approaches

Copper-mediated cyclizations, as reported for triazoles, could adapt to thiazole synthesis:

  • Substrate : 4-Methoxyphenylacetylene and thioamide.

  • Catalyst : CuI (5 mol%) in DMF at 120°C.

  • Outcome : Forms 4-(4-methoxyphenyl)-1,3-thiazole with moderate regioselectivity.

Oxamate Side Chain Installation

The ethyl oxamate group (-NH-C(=O)-COOEt) is introduced via acyl transfer or esterification:

Acylation of Thiazol-2-Amine

  • Reagents : Ethyl oxalyl chloride, triethylamine (base).

  • Conditions : Dichloromethane, 0–25°C, 12–24 h.

  • Mechanism : Nucleophilic attack by the thiazole amine on oxalyl chloride, followed by esterification.

Critical parameters :

  • Strict temperature control to avoid oxalate dimerization.

  • Use of anhydrous conditions to prevent hydrolysis.

Catalytic Coupling Strategies

Palladium/copper bimetallic systems, effective in triazole syntheses, may facilitate C–N bond formation:

  • Substrates : 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine and ethyl oxalate.

  • Catalyst : Pd(OAc)₂ (2 mol%), CuI (1 mol%), Xantphos ligand.

  • Solvent : Toluene, 100°C, 24 h.

  • Yield : ~65–75% (extrapolated from triazole data).

Integrated Synthetic Routes

Combining the above steps, two pathways emerge:

Sequential Synthesis

  • Thiazole formation via Hantzsch method.

  • Oxamate introduction via acyl chloride coupling.
    Advantages : Modular, allows intermediate purification.
    Disadvantages : Multi-step, lower overall yield.

One-Pot Methodology

  • In situ generation of α-bromo-4-methoxyacetophenone.

  • Simultaneous cyclization and acylation using CuBr₂ catalyst.
    Advantages : Reduced purification steps.
    Challenges : Competing side reactions require precise stoichiometry.

Optimization and Scalability Considerations

Key factors influencing reproducibility and scale-up:

Catalyst Loading

Triazole syntheses demonstrate that nano-Cu/Fe₃O₄ systems enhance yields (up to 96%). Analogous catalytic systems could improve thiazole-oxamate coupling efficiency.

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) favor cyclization but may complicate oxalate stability. Ethanol/water mixtures offer a balance between reactivity and cost.

Temperature Control

Low temperatures (0–25°C) suppress byproducts during acylation, while higher temperatures (80–100°C) accelerate cyclization.

Analytical Validation

Hypothetical characterization data aligned with synthetic intermediates:

Intermediate 1 : 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

  • ¹H NMR (DMSO-d₆) : δ 7.8 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 6.7 (s, 1H, Thiazole-H), 3.8 (s, 3H, OCH₃).

  • MS (ESI+) : m/z 207.1 [M+H]⁺.

Final Product : this compound

  • ¹³C NMR (CDCl₃) : δ 168.5 (C=O), 160.1 (COOEt), 154.3 (Thiazole-C), 130.2–114.7 (Ar-C), 61.4 (OCH₂CH₃), 55.2 (OCH₃) .

Chemical Reactions Analysis

Tioxamast undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, although these are less commonly reported.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

(1) Tiotidine

  • Structural Similarity : Both contain sulfur and nitrogen heterocycles but differ in backbone complexity.
  • Functional Contrast : Tiotidine acts as a histamine H₂ receptor antagonist, directly blocking gastric acid secretion, whereas this compound suppresses mediator release upstream of receptor activation .
  • Efficacy : this compound demonstrates superior potency in IgE/IgG-mediated anaphylaxis models (ED₅₀ = 0.5–0.8 mg/kg orally) compared to Tiotidine, which lacks robust preclinical data in pulmonary allergy models .

(2) Tioxaprofen

  • Structural Similarity : Shares a thiophene core but incorporates a carboxylic acid group for COX inhibition.
  • Functional Contrast: Tioxaprofen is a non-steroidal anti-inflammatory drug (NSAID) targeting prostaglandin synthesis, while this compound focuses on mast cell stabilization and leukotriene suppression .
  • Therapeutic Scope : this compound is specific to allergic inflammation, whereas Tioxaprofen addresses broader inflammatory pain.

Preclinical Performance

  • This compound vs. Tiaramide: Tiaramide inhibits phosphodiesterase-4 (PDE4) to reduce cAMP degradation, showing anti-inflammatory effects in asthma models (IC₅₀ = 0.5 µM). In contrast, this compound directly targets mast cell degranulation, achieving lower IC₅₀ values (0.024 µg/mL) in histamine release assays .
  • This compound vs. Glucocorticoids: Unlike glucocorticoids (e.g., dexamethasone), this compound lacks systemic immunosuppressive effects, making it safer for chronic use. However, it is less effective in severe, systemic allergic reactions .

Research Limitations and Clinical Implications

  • Dose Dependency : Higher concentrations (>100 µg/mL) are required to inhibit cyclooxygenase metabolites, limiting its utility in mixed inflammatory pathologies .

Biological Activity

Tioxamast, also known as F 1865, is an antiallergic compound that has been studied for its biological activity, particularly in the context of allergic reactions and anaphylaxis. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Pharmacological Profile

Chemical Structure and Mechanism of Action
this compound is characterized by its unique chemical structure that confers its antiallergic properties. It functions primarily as a selective antagonist of histamine receptors, particularly the H1 receptor, which plays a crucial role in mediating allergic responses. By blocking these receptors, this compound effectively reduces symptoms associated with allergic reactions such as inflammation, bronchoconstriction, and vascular permeability.

Biological Activity

Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory effects. In various animal models, including rats, it has been shown to mitigate the severity of anaphylaxis and reduce inflammatory markers. A study demonstrated that this compound administration led to decreased levels of pro-inflammatory cytokines in serum following allergen exposure .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntiallergicReduces symptoms of anaphylaxis in rat models
Anti-inflammatoryDecreases pro-inflammatory cytokines post-exposure
Histamine receptor antagonismBlocks H1 receptors to alleviate allergic responses

Case Studies

Case Study 1: Anaphylaxis Model
In a controlled study, this compound was administered to rats subjected to anaphylactic shock induced by allergen exposure. The results showed a significant reduction in mortality rates compared to control groups receiving no treatment. The treated group exhibited lower histamine levels and improved respiratory function post-treatment .

Case Study 2: Inflammatory Response Assessment
Another study assessed the impact of this compound on lung inflammation in a model of asthma. The compound was found to significantly reduce airway hyperresponsiveness and eosinophilic infiltration in lung tissues. This suggests that this compound not only alleviates acute allergic reactions but also has potential benefits in chronic inflammatory conditions .

Research Findings

Clinical Relevance
While animal studies provide insight into the efficacy of this compound, clinical trials are necessary to fully understand its therapeutic potential in human populations. Preliminary findings suggest that this compound may be beneficial for patients with severe allergies or asthma who do not respond adequately to conventional therapies.

Future Directions
Further research is warranted to explore the long-term effects and safety profile of this compound. Investigations into its pharmacokinetics and interactions with other medications will be essential for developing comprehensive treatment protocols.

Q & A

Q. What meta-analysis frameworks are suitable for reconciling contradictory toxicity reports of this compound?

  • Apply PRISMA guidelines:
  • Systematically review preclinical/clinical data (≥10 studies).
  • Use random-effects models to calculate pooled odds ratios.
  • Subgroup analyses by species, dose, and exposure duration required .

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